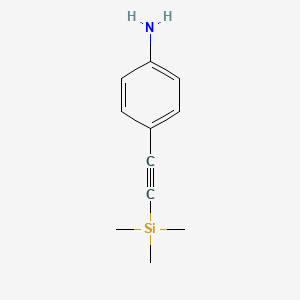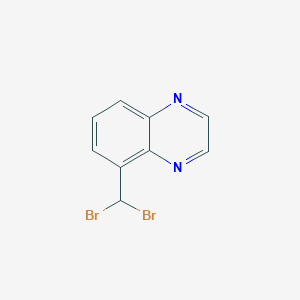
5-(ジブロモメチル)キノキサリン
概要
説明
5-(Dibromomethyl)quinoxaline is a chemical compound with the molecular formula C9H6Br2N2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline derivatives, including 5-(Dibromomethyl)quinoxaline, can be synthesized through various methods . Recent advances in the synthesis of quinoxaline have led to the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of 5-(Dibromomethyl)quinoxaline consists of a quinoxaline core with two bromine atoms attached to a methyl group at the 5-position . The understanding of the methods and mechanisms of the reactions presented will allow synthetic chemists to extend these ideas to other processes in achieving their goals .Chemical Reactions Analysis
Quinoxalines, including 5-(Dibromomethyl)quinoxaline, have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . They have been synthesized via many different methods of synthetic strategies .Physical and Chemical Properties Analysis
5-(Dibromomethyl)quinoxaline has a molecular weight of 301.97 g/mol . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
生物活性分子の設計と開発
キノキサリンは、その重要化学部分として台頭し、幅広い物理化学的および生物学的活性を示すことから、広範な研究の対象となっています . キノキサリンは、数多くの生物活性分子の設計と開発に使用されてきました .
染料および蛍光材料
キノキサリン骨格は、染料および蛍光材料の設計と開発に利用されてきました . これらの材料は、繊維、プラスチック、電子機器など、さまざまな業界で幅広い用途を持っています。
エレクトロルミネッセンス材料
キノキサリンは、エレクトロルミネッセンス材料の生成に使用されます . これらの材料は、電流または強い電場に応答して光を放射するため、照明技術やディスプレイ技術など、さまざまな用途に役立ちます。
太陽電池用途用有機増感剤
キノキサリンは、太陽電池用途用有機増感剤の開発に使用されてきました . これらの増感剤は、光を吸収し、そのエネルギーを半導体に転送することにより、太陽電池の効率を高めるために使用されます。
高分子オプトエレクトロニクス材料
キノキサリンは、高分子オプトエレクトロニクス材料の開発にも使用されています . これらの材料は、フォトダイオードや発光ダイオード(LED)など、光と電子の相互作用に基づいて動作するデバイスに用途があります。
生物活性キノキサリン含有スルホンアミド
キノキサリンの治療の可能性と生物医学的用途は、その化学構造にスルホンアミド基を組み込むことで強化されてきました . これらのキノキサリンスルホンアミド誘導体は、利尿、抗菌、抗真菌、神経薬理、抗リーシュマニア、抗炎症、抗腫瘍、抗がん作用など、幅広い生物医学的活性を示しています .
Safety and Hazards
将来の方向性
Quinoxaline derivatives, including 5-(Dibromomethyl)quinoxaline, have shown promise in various fields of medicine, pharmacology, and pharmaceutics . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
作用機序
Target of Action
5-(Dibromomethyl)quinoxaline is a derivative of quinoxaline, a heterocyclic compound that has been found to have various biological properties . The primary target of 5-(Dibromomethyl)quinoxaline is Peroxiredoxin-2 (Prx2), a protein that plays a crucial role in cellular antioxidant defense .
Mode of Action
5-(Dibromomethyl)quinoxaline interacts with its target, Prx2, by inhibiting its activity . This interaction results in potent lytic activity against certain pathogens, such as P. falciparum .
Biochemical Pathways
It is known that the compound’s interaction with prx2 can disrupt the normal functioning of the protein, potentially affecting the cellular antioxidant defense system .
Result of Action
The inhibition of Prx2 by 5-(Dibromomethyl)quinoxaline can lead to potent lytic activity against certain pathogens . This suggests that the compound may have potential applications in the treatment of diseases caused by these pathogens.
生化学分析
Biochemical Properties
5-(Dibromomethyl)quinoxaline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction between 5-(Dibromomethyl)quinoxaline and topoisomerase II results in the inhibition of the enzyme’s activity, leading to disruptions in DNA replication and cell cycle progression . Additionally, 5-(Dibromomethyl)quinoxaline has been found to interact with various other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 5-(Dibromomethyl)quinoxaline on various types of cells and cellular processes are profound. In neuroblastoma cell lines, this compound has demonstrated significant anti-proliferative activity . The presence of 5-(Dibromomethyl)quinoxaline leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been observed to induce apoptosis in cancer cells by activating caspase-dependent pathways . Furthermore, 5-(Dibromomethyl)quinoxaline affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes within the cell .
Molecular Mechanism
At the molecular level, 5-(Dibromomethyl)quinoxaline exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of topoisomerase II, leading to the inhibition of the enzyme’s activity . This binding interaction prevents the enzyme from facilitating the unwinding of DNA, thereby halting DNA replication and cell division . Additionally, 5-(Dibromomethyl)quinoxaline has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of 5-(Dibromomethyl)quinoxaline in laboratory settings have been observed to change over time. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Over time, 5-(Dibromomethyl)quinoxaline may undergo degradation, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cellular functions, including DNA replication and metabolic processes . In vivo studies have also indicated that prolonged exposure to 5-(Dibromomethyl)quinoxaline can result in cumulative effects on cellular function, further emphasizing the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of 5-(Dibromomethyl)quinoxaline vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and adverse effects . As the dosage increases, the compound’s inhibitory effects on cellular processes become more pronounced . High doses of 5-(Dibromomethyl)quinoxaline have been associated with toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have also been observed, where a certain dosage level is required to achieve significant inhibition of cellular processes .
Metabolic Pathways
5-(Dibromomethyl)quinoxaline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . This inhibition leads to a reduction in metabolic flux and alterations in metabolite levels within the cell . Additionally, 5-(Dibromomethyl)quinoxaline has been found to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in biochemical research .
Transport and Distribution
The transport and distribution of 5-(Dibromomethyl)quinoxaline within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to be actively transported into cells via specific transporters, allowing it to accumulate within the cytoplasm . Once inside the cell, 5-(Dibromomethyl)quinoxaline can bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-(Dibromomethyl)quinoxaline is critical for its activity and function. The compound has been found to localize primarily within the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, 5-(Dibromomethyl)quinoxaline has been observed to accumulate in other subcellular compartments, such as the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
5-(dibromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNTZZRPOFREKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423750 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958994-25-7 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


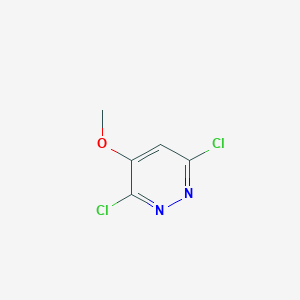

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)
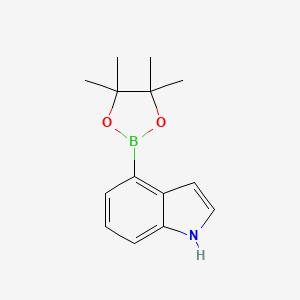
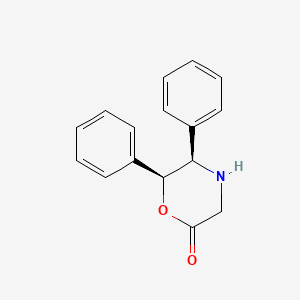




![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
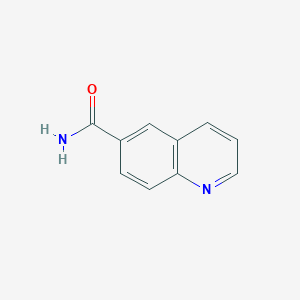
![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)
